4-(4-Oxocyclohexyl)benzoic acid
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Description
Molecular Structure Analysis
The molecular formula of 4-(4-Oxocyclohexyl)benzoic acid is C13H14O3 . It has an average mass of 218.25 Da . The structure consists of a benzene ring attached to a carboxyl group and a cyclohexyl ring with a ketone functional group .Physical And Chemical Properties Analysis
4-(4-Oxocyclohexyl)benzoic acid is a white crystalline powder. It is soluble in organic solvents but insoluble in water. The density of a similar compound, 4-Oxocyclohexyl benzoate, is 1.2±0.1 g/cm3 . Its boiling point is 344.7±35.0 °C at 760 mmHg .Scientific Research Applications
LC-MS/MS Study of Degradation Processes
A study employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to investigate the stability and degradation pathways of nitisinone, a related compound to benzoic acid derivatives. This research offers insights into the environmental and pharmacological impacts of such compounds, highlighting their stability under various conditions and identifying major degradation products that are stable and could have environmental or biological relevance (Barchańska et al., 2019).
Benzoic Acid in Food and Feed Additives
Benzoic acid's role as an antibacterial and antifungal preservative in foods and feeds indicates its potential to improve gut functions and overall health. This application is particularly relevant in agricultural and food sciences, where maintaining the health and growth of livestock through dietary means is crucial (Mao et al., 2019).
Pharmacokinetic Analysis
A physiologically-based pharmacokinetic (PBPK) analysis of benzoic acid across different species (rats, guinea pigs, and humans) provides insights into dietary exposures and interspecies variability. This research underscores the importance of understanding the metabolic and dosimetric differences across species for the assessment of food preservatives' safety (Hoffman & Hanneman, 2017).
Synthetic and Pharmacological Attributes
Studies on salicylic acid derivatives, including benzocycloheptanone structures, reveal their significant anti-inflammatory and analgesic activities. This research contributes to pharmaceutical sciences by exploring alternative compounds to acetylsalicylic acid (ASA) for drug development, showcasing the potential of benzoic acid derivatives in creating new therapeutic agents (Tjahjono et al., 2022).
Antituberculosis Activity of Organotin Complexes
The antituberculosis activity of organotin complexes of mefenamic acid and other carboxylic acids highlights the potential of benzoic acid derivatives in combating Mycobacterium tuberculosis. This area of research is critical for developing new antimicrobial agents against multidrug-resistant strains (Iqbal et al., 2015).
properties
IUPAC Name |
4-(4-oxocyclohexyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-4,10H,5-8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQFXVZUJFYVHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577342 |
Source
|
Record name | 4-(4-Oxocyclohexyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Oxocyclohexyl)benzoic acid | |
CAS RN |
137465-01-1 |
Source
|
Record name | 4-(4-Oxocyclohexyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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